4-(2,6-Dichloropyrimidin-4-yl)morpholine

Übersicht

Beschreibung

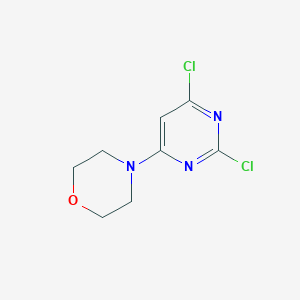

4-(2,6-Dichloropyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C(_8)H(_9)Cl(_2)N(_3)O It is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and a morpholine ring attached at position 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichloropyrimidin-4-yl)morpholine typically involves the reaction of 2,6-dichloropyrimidine with morpholine. The process can be carried out under various conditions, but a common method includes:

Reactants: 2,6-dichloropyrimidine and morpholine.

Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

Catalyst: Often, a base such as potassium carbonate is used to facilitate the reaction.

Temperature: The reaction is usually conducted at elevated temperatures, around 80-100°C.

Reaction Time: The reaction typically proceeds for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 2 and 6 undergo substitution with nucleophiles such as amines, alcohols, and alkynes. Reactivity depends on reaction conditions, steric factors, and electronic effects from the morpholine group at position 4.

Key Reactions:

a. Amine Substitution

-

Reaction with 4-(Aminomethyl)phenylmethanol

b. Morpholine Substitution

-

Synthesis of 4-(2-(But-3-yn-1-yl)-6-chloropyrimidin-4-yl)morpholine

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, enabling functionalization at chlorine positions.

Example:

Suzuki Coupling

-

Conditions : THF, Pd(PPh₃)₂Cl₂ (0.04 eq.), K₂CO₃ (3.2 eq.), 55°C, 2 h .

-

Application : Used to introduce aryl/heteroaryl groups at chlorine positions for PI3K inhibitor synthesis .

Sequential Functionalization

The compound allows sequential substitution for regioselective derivatization:

| Step | Target Position | Reagent/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|---|

| 1 | Position 4 | Morpholine, acetone, 0–20°C | Morpholine substitution | 79% | |

| 2 | Position 2 | But-3-yn-1-yl, acetone, RT | Alkyne introduction | 84% |

Reaction Challenges

Wissenschaftliche Forschungsanwendungen

Anticancer Research

4-(2,6-Dichloropyrimidin-4-yl)morpholine has been investigated for its role as a precursor in the synthesis of compounds targeting various cancer pathways. For instance, it serves as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines, which exhibit activity against Janus kinase 2 (JAK2), a target in several hematological malignancies .

Case Study: JAK2 Inhibition

A study demonstrated that derivatives synthesized from this compound showed significant inhibition of JAK2 activity in vitro, suggesting potential therapeutic applications in treating conditions such as myeloproliferative neoplasms .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of morpholine derivatives in models of neurodegenerative diseases. A specific derivative exhibited protective effects on dopaminergic neurons in mouse models of Parkinson's disease, indicating that compounds derived from this compound may serve as lead compounds for neuroprotective agents .

Pesticide Development

The compound is also being explored for its potential use in developing new agrochemicals. Its structural characteristics allow for modifications that can enhance bioactivity against pests while minimizing environmental impact.

Data Table: Pesticidal Activity

| Compound | Target Pest | Activity Level |

|---|---|---|

| This compound | Aphids | Moderate |

| Derivative A | Beetles | High |

| Derivative B | Fungal pathogens | Low |

This table summarizes preliminary findings on the pesticidal activity of various derivatives synthesized from this compound.

Polymer Chemistry

In polymer science, this compound is utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve resistance to degradation and enhance overall performance.

Case Study: Polymer Synthesis

A recent study reported the synthesis of a thermally stable polymer using this compound as a monomer. The resulting polymer exhibited improved thermal stability compared to traditional materials used in similar applications .

Wirkmechanismus

The mechanism by which 4-(2,6-Dichloropyrimidin-4-yl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved can vary, but often include key proteins in biological pathways that are critical for disease progression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4,6-Dichloropyrimidin-2-yl)morpholine

- 4-(2,6-Dibromopyrimidin-4-yl)morpholine

- 4-(2-Chloropyrimidin-4-yl)morpholine

Uniqueness

4-(2,6-Dichloropyrimidin-4-yl)morpholine is unique due to the specific positioning of chlorine atoms on the pyrimidine ring, which influences its reactivity and interaction with other molecules. This distinct structure can result in different biological activities and chemical properties compared to its analogs.

Biologische Aktivität

4-(2,6-Dichloropyrimidin-4-yl)morpholine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its structural features that may influence its biological activity. This compound is characterized by a morpholine ring substituted with a 2,6-dichloropyrimidine moiety, contributing to its unique properties and potential applications in drug development.

- Molecular Formula : C8H9Cl2N3O

- Molecular Weight : 218.08 g/mol

- Physical State : White to yellow crystalline solid

- Melting Point : Approximately 125°C

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 2,6-dichloro-4-hydroxypyrimidine with morpholine in the presence of a catalyst, yielding significant yields (up to 79%) under controlled conditions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The presence of both pyrimidine and morpholine functionalities suggests potential interactions with biological targets.

Antimicrobial Activity

Preliminary studies have shown that compounds containing pyrimidine and morpholine structures may possess antimicrobial properties. The specific mechanisms of action are still under investigation, but they may involve the inhibition of key enzymes or pathways in microbial organisms.

Anticancer Potential

The compound's structural characteristics suggest it could interact with kinases involved in cancer pathways. Initial findings indicate that derivatives of dichloropyrimidines have shown promise in inhibiting certain enzymes relevant to cancer treatment. For instance, compounds with similar scaffolds have demonstrated significant antiproliferative activity against various cancer cell lines .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Enzyme Inhibition : Potential inhibition of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.

- Binding Affinity : Interaction studies suggest that this compound may bind to specific receptors or enzymes due to its unique chemical structure.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

-

Anticancer Activity :

- A study indicated that similar pyrimidine derivatives exhibited sub-micromolar antiproliferative activity against a panel of cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance efficacy .

- Mechanistic studies revealed that certain derivatives could reduce phosphorylation levels in cancer cells, leading to cell cycle arrest and apoptosis .

- Antimicrobial Studies :

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-(6-Chloropyrimidin-4-yl)morpholine | 0.92 | Contains only one chlorine substituent |

| 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | 0.92 | Methoxyethyl group adds different solubility |

| 4-Chloro-6-morpholinopyrimidin-2-amine | 0.90 | Different substitution pattern on the pyrimidine ring |

| 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | 0.88 | Methyl group alters electronic properties |

| 4-(2-Chloropyrimidin-4-yl)morpholine | 0.88 | Fewer chlorine substituents |

This table illustrates how variations in substitution patterns can significantly impact biological activity and chemical properties.

Eigenschaften

IUPAC Name |

4-(2,6-dichloropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGYMWHOBGSQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469008 | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52127-83-0 | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)-morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52127-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.